N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Solid-phase peptide synthesis Lysine side-chain protection Acidolytic deprotection kinetics

N-(2-Chlorobenzyloxycarbonyloxy)succinimide (synonym Z(2-Cl)-OSu, CAS 65853-65-8) is an activated N-hydroxysuccinimide (OSu) ester reagent within the benzyloxycarbonyl (Z) class of amine-protecting-group precursors. It presents as a white to faintly beige crystalline solid with molecular formula C₁₂H₁₀ClNO₅ (MW 283.66), a melting point of 102–105 °C, and typical commercial purities of ≥97% to ≥99% (HPLC).

Molecular Formula C12H10ClNO5
Molecular Weight 283.66 g/mol
CAS No. 65853-65-8
Cat. No. B1581194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorobenzyloxycarbonyloxy)succinimide
CAS65853-65-8
Molecular FormulaC12H10ClNO5
Molecular Weight283.66 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl
InChIInChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2
InChIKeyLVZHXYXNMHCBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyloxycarbonyloxy)succinimide (CAS 65853-65-8) for Solid-Phase Peptide Synthesis — Procurement-Grade Activated Carbonate


N-(2-Chlorobenzyloxycarbonyloxy)succinimide (synonym Z(2-Cl)-OSu, CAS 65853-65-8) is an activated N-hydroxysuccinimide (OSu) ester reagent within the benzyloxycarbonyl (Z) class of amine-protecting-group precursors. It presents as a white to faintly beige crystalline solid with molecular formula C₁₂H₁₀ClNO₅ (MW 283.66), a melting point of 102–105 °C, and typical commercial purities of ≥97% to ≥99% (HPLC) . Its primary chemical function is the mild, high-yield introduction of the 2‑chlorobenzyloxycarbonyl (2‑Cl‑Z) protecting group onto the ε‑amino side chain of lysine residues during solid-phase peptide synthesis (SPPS), where the ortho‑chlorine substituent imparts markedly enhanced acid stability relative to the parent unsubstituted Z group [1].

Why Generic Z‑OSu or Unsubstituted Benzyloxycarbonyl Reagents Cannot Replace N-(2-Chlorobenzyloxycarbonyloxy)succinimide in Lysine Protection


Interchanging N-(2-Chlorobenzyloxycarbonyloxy)succinimide with the unsubstituted analogue Z-OSu (CAS 13139-17-8) or other benzyloxycarbonyl‑based activated esters introduces a critical failure point in SPPS workflows. The unsubstituted Z group undergoes progressive acidolytic loss during the repetitive trifluoroacetic acid (TFA) treatments used for Boc removal, leading to Nᵋ‑branching at lysine, deletion peptides, and chromatographically inseparable impurities [1]. The 2‑chloro substituent in Z(2‑Cl)-OSu imparts orthogonal acid stability while retaining clean hydrogenolytic or HF‑mediated removability, a balance no unsubstituted or 4‑halogenated analogue achieves quantitatively. Consequently, substitution with generic Z‑OSu undermines peptide purity, yield, and downstream purification efficiency in any Boc‑strategy synthesis involving lysine-rich sequences [2].

Quantitative Differentiation Evidence for N-(2-Chlorobenzyloxycarbonyloxy)succinimide Versus Closest Analogs


Acid Stability of the 2‑Cl‑Z Group Versus Unsubstituted Z: ≥60‑Fold Difference Quantified by First‑Order Deprotection Kinetics

The 2‑chlorobenzyloxycarbonyl (2‑Cl‑Z) group introduced by Z(2‑Cl)-OSu is at least 60 times more stable under acidic conditions than the unsubstituted benzyloxycarbonyl (Z) group [1]. Erickson and Merrifield quantitatively determined that the relative first‑order rates of deprotection of Nᵋ‑benzyloxycarbonyl‑L‑lysine in 2%, 10%, and 50% (v/v) trifluoroacetic acid in dichloromethane at 20 °C are 1, 50, and 1,000, respectively. Under identical solid‑phase conditions, the Nᵋ‑2‑chlorobenzyloxycarbonyl group produced no detectable branched peptides (<0.2 mole%) during the synthesis of decalysylvaline, demonstrating acid stability exceeding that of the Z group by a factor of ≥60 [1][2]. The commercial specification further cites the 2‑CZ group as approximately 50 times more stable to acid than the Z‑protection .

Solid-phase peptide synthesis Lysine side-chain protection Acidolytic deprotection kinetics

Capping Cycle Time: 5‑Minute Z(2‑Cl)-OSu Capping Versus 30‑Minute Acetic Anhydride Capping in Automated SPPS

Z(2‑Cl)-OSu was validated as a highly effective capping agent for automated solid‑phase peptide synthesis, achieving complete termination of unreacted amino groups within a 5‑minute capping cycle [1]. This performance was demonstrated across peptides ranging from 12 to 101 residues in length using both Fmoc and Boc synthetic strategies [1]. In contrast, the standard industrial capping agent acetic anhydride typically requires 30‑minute capping steps (5 equivalents of acetic anhydride with pyridine in DMF) to achieve comparable termination of residual amino groups . The 5‑minute Z(2‑Cl)-OSu cycle therefore reduces the per‑residue cycle time by approximately 25 minutes relative to acetic anhydride protocols, a cumulative advantage that becomes substantial in the synthesis of peptides exceeding 30 residues.

Automated SPPS Capping efficiency Peptide purification

Orthogonal Protection Compatibility: 2‑Cl‑Z Stability Across Both Fmoc and Boc SPPS Regimens

The 2‑chlorobenzyloxycarbonyl group is orthogonal to both the Fmoc/tBu and Boc/Bzl protection schemes. It withstands the repetitive 20% piperidine treatments used for Fmoc removal and the TFA cycles used for Boc removal, yet is quantitatively cleaved by hydrogenolysis (H₂/Pd) or by liquid HF or HF/dimethyl sulfide mixtures [1]. This dual‑strategy compatibility distinguishes Z(2‑Cl)-OSu from reagents that introduce protecting groups limited to a single synthetic strategy. For example, the unsubstituted Z group shows partial loss during Boc‑SPPS TFA cycles [2], while Fmoc‑OSu is incompatible with Boc chemistry. Z(2‑Cl)-OSu is uniquely demonstrated to function effectively in both Fmoc‑ and Boc‑based automated SPPS on peptides up to 101 residues [1].

Orthogonal protection Fmoc SPPS Boc SPPS

Patent-Backed Preference: 2‑Chlorobenzyloxycarbonyl Explicitly Preferred Over Unsubstituted Z for Lysine Protection in Therapeutic Peptide Manufacturing

United States Patent US4312857A, covering novel derivatives of β‑endorphin and intermediates thereof, explicitly specifies that the ε‑amino protecting group of lysine (R₅) is “selected from the group consisting of trifluoroacetyl, benzyloxycarbonyl or, preferably, 2‑chlorobenzyloxycarbonyl” [1]. This patent‑level preference for 2‑chlorobenzyloxycarbonyl over unsubstituted benzyloxycarbonyl is grounded in the superior acid stability of the 2‑Cl‑Z group during Boc‑SPPS, which prevents the Nᵋ‑branching side reactions that compromise product homogeneity when the parent Z group is employed. For industrial and GMP peptide production, the use of the patent‑preferred reagent provides a documented regulatory and quality rationale that generic Z‑OSu cannot offer.

Therapeutic peptide manufacturing Lysine protection Regulatory intellectual property

Priority Procurement Scenarios for N-(2-Chlorobenzyloxycarbonyloxy)succinimide Based on Quantitative Differentiation Evidence


Boc‑Strategy Solid‑Phase Synthesis of Lysine‑Rich Peptides Requiring Zero Nᵋ‑Branching

In Boc‑SPPS, repetitive TFA treatments progressively strip the unsubstituted Z group from lysine side chains, creating free ε‑amino sites that compete with the intended chain elongation, generating Nᵋ‑branched deletion impurities. Erickson and Merrifield demonstrated that the 2‑Cl‑Z group resists acidolysis at ≥60‑fold greater stability than Z, with <0.2 mole% branched peptide formation during decalysylvaline synthesis [1]. Laboratories synthesising lysine‑rich sequences such as antimicrobial peptides, nuclear localisation signals, or poly‑lysine dendrimers under Boc chemistry should procure Z(2‑Cl)-OSu as the lysine‑protection reagent to eliminate Nᵋ‑branching at the root cause.

High‑Throughput Automated SPPS with Integrated Capping and One‑Step Purification

Ball and Mascagni established that Z(2‑Cl)-OSu serves a dual function — rapid 5‑minute capping and introduction of a chromatographic probe enabling one‑step purification of the target peptide [2]. The solid physical form of the reagent allows dissolution on demand, minimising hydrolytic degradation during extended automated runs. Facilities operating multi‑channel peptide synthesizers for library production or process development should select Z(2‑Cl)-OSu to reduce per‑residue cycle time from 30 minutes (acetic anhydride) to 5 minutes while simultaneously gaining a purification handle that reduces downstream HPLC burden.

GMP Manufacturing of Therapeutic Peptides with Lysine Side‑Chain Protection Under Patent‑Aligned Protocols

US Patent US4312857A explicitly designates 2‑chlorobenzyloxycarbonyl as the preferred protecting group for lysine ε‑amino functions in therapeutic peptide intermediates, ranking it above both trifluoroacetyl and unsubstituted benzyloxycarbonyl [3]. Contract manufacturing organisations and pharmaceutical development groups producing β‑endorphin analogues, peptide hormone derivatives, or any lysine‑containing therapeutic peptide under cGMP should procure Z(2‑Cl)-OSu to align their raw material specifications with established patent precedent and quality‑by‑design submissions.

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